ethyl (2S)-2-amino-3-methylbutanoate

Prodrug formulation Ionic liquid API delivery Solubility enhancement

Ethyl (2S)-2-amino-3-methylbutanoate (CAS 17431-03-7), also known as L-valine ethyl ester or ethyl L-valinate, is the ethyl ester derivative of the proteinogenic branched-chain amino acid L-valine. With molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g·mol⁻¹, it features a chiral (2S) α-carbon center and an ethyl ester moiety that confers distinct solubility, reactivity, and handling characteristics relative to the parent free amino acid and to other valine alkyl esters.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 17431-03-7
Cat. No. B098908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-2-amino-3-methylbutanoate
CAS17431-03-7
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)N
InChIInChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
InChIKeyBQIVJVAZDJHDJF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S)-2-amino-3-methylbutanoate (CAS 17431-03-7): Procurement-Relevant Identity and Physicochemical Baseline


Ethyl (2S)-2-amino-3-methylbutanoate (CAS 17431-03-7), also known as L-valine ethyl ester or ethyl L-valinate, is the ethyl ester derivative of the proteinogenic branched-chain amino acid L-valine. With molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g·mol⁻¹, it features a chiral (2S) α-carbon center and an ethyl ester moiety that confers distinct solubility, reactivity, and handling characteristics relative to the parent free amino acid and to other valine alkyl esters [1]. The compound is most commonly procured and utilized as its hydrochloride salt (CAS 17609-47-1, C₇H₁₅NO₂·HCl, MW 181.66 g·mol⁻¹), which offers enhanced aqueous solubility and long-term storage stability at room temperature under inert atmosphere . Key physicochemical parameters include a boiling point of 169.2 °C (free base, estimated at 760 mmHg), a logP of 1.23 (free base), and for the hydrochloride salt a melting point of 102–105 °C with a specific optical rotation [α]²⁰/D of +6.7° to +7.0° (c = 2, H₂O) . The compound serves as a chiral building block in peptide synthesis, a precursor for chiral stationary phases, and a pro-moiety in prodrug design where the ester modulates lipophilicity and hydrolysis kinetics.

Why L-Valine Alkyl Esters Cannot Be Freely Interchanged: The Case for Ethyl (2S)-2-amino-3-methylbutanoate Procurement Specificity


Within the class of L-valine alkyl esters—methyl (C₁), ethyl (C₂), isopropyl (branched C₃), and tert-butyl (C₄)—each homolog presents a unique profile of steric bulk, ester hydrolysis rate, lipophilicity, and solid-state thermophysical behavior that directly governs its fitness for a given application [1]. Substituting the ethyl ester with the methyl ester, for instance, raises the melting point of the hydrochloride salt by approximately 65–70 °C (from ~102–105 °C to ~171–173 °C), eliminating the sub-100 °C melt processing window critical for pharmaceutical ionic liquid formulations . In α-chymotrypsin-catalyzed hydrolysis, the ethyl ester of N-acetyl-L-valine exhibits a Michaelis constant (KM) of 8.8 × 10⁻² M, a value that differs by over two orders of magnitude from aromatic amino acid ethyl esters, demonstrating that the ester alkyl group, combined with the valine side-chain steric profile, determines enzyme–substrate recognition in ways that cannot be predicted from the acyl portion alone [2]. Moreover, in prodrug conjugate applications, the ethyl ester provides a logP and aqueous solubility that are balanced between the excessively hydrophilic methyl ester and the excessively lipophilic hexyl or octyl esters, directly impacting permeability and bioavailability [3]. These quantitative and qualitative divergences mean that blanket substitution of one valine ester for another without experimental verification risks failure in enzymatic, formulation, or chromatographic performance.

Quantitative Differentiation Evidence for Ethyl (2S)-2-amino-3-methylbutanoate Against Closest Analogs


Aqueous Solubility Enhancement in Ibuprofen Ionic Liquid Salts: Ethyl Ester vs. Free Acid and Higher Alkyl Homologs

Conjugation of ibuprofen (IBU) with L-valine ethyl ester to form the pharmaceutically active ionic liquid [ValOEt][IBU] increases aqueous solubility by 72.9-fold (5.542 ± 0.007 g·dm⁻³) relative to racemic ibuprofen free acid (0.076 ± 0.001 g·dm⁻³) at 25 °C [1]. Among the homologous series of L-valine n-alkyl esters tested (methyl through n-octyl), the ethyl ester salt [ValOEt][IBU] achieved the numerically highest absolute water solubility, surpassing [ValOPr][IBU] (4.221 g·dm⁻³), [ValOiPr][IBU] (3.468 g·dm⁻³), and [ValOBu][IBU] (3.125 g·dm⁻³), and was dramatically higher than the n-hexyl (1.058 g·dm⁻³) and n-octyl derivatives [1]. The branched isopropyl ester [ValOiPr][IBU] showed the highest skin permeation flux in subsequent transdermal testing, but the ethyl ester provided the optimal balance of high solubility and moderate lipophilicity (logP of [ValOR][IBU] salts increases with alkyl chain length) for formulations requiring both aqueous loading capacity and membrane permeability [2].

Prodrug formulation Ionic liquid API delivery Solubility enhancement

α-Chymotrypsin Substrate Discrimination: N-Acetyl-L-valine Ethyl Ester KM vs. Aromatic and Other Aliphatic Amino Acid Esters

The ethyl ester of N-acetyl-L-valine serves as a classic non-aromatic, sterically hindered substrate for α-chymotrypsin, with a reported Michaelis constant (KM) of 8.8 × 10⁻² M (88 mM) at pH 7.90, 25.0 °C, 0.10 M NaCl [1]. This KM is 133-fold higher (indicating proportionally lower apparent enzyme affinity) than that of N-acetyl-L-tyrosine ethyl ester (KM = 6.6 × 10⁻⁴ M), an aromatic benchmark substrate, placing the valine ethyl ester in a distinctly different substrate class governed by steric rather than aromatic binding determinants [1]. Within the branched-chain amino acid ester series, the relative hydrolysis rates of N-acetyl methyl esters follow the order Leu (fastest) > Ile > Val, with approximate rate ratios of 800:5:4, reflecting the pronounced steric penalty imposed by the valine isopropyl side chain ("rule of six" number = 8) compared to leucine ("rule of six" = 5) [2]. The rate constant for chymotrypsin-catalyzed hydrolysis of N-acetyl-L-valine ethyl ester is k = 1.7 × 10⁻¹ s⁻¹ under standard conditions, defining the kinetic baseline for engineered protease or esterase screening campaigns [3].

Enzyme kinetics Protease substrate specificity Serine hydrolase assay

Chiral Stationary Phase Enantioseparation: PPAA-Val Coated CSPs vs. Non-Helical PPAA-Val-H

Poly(phenylacetylene) bearing L-valine ethyl ester pendants (PPAA-Val), synthesized via organorhodium-catalyzed polymerization of a phenylacetylene monomer functionalized with the L-valine ethyl ester moiety, adopts a one-handed helical cis-polyene backbone in chloroform that exhibits reversible temperature-triggered helix-sense inversion [1]. When coated on silica gel as a chiral stationary phase (CSP) for HPLC, PPAA-Val achieves separation factors of α = 2.18 for racemic mandelonitrile and α = 2.60 for racemic trans-N,N′-diphenylcyclohexane-1,2-dicarboxamide [1]. Critically, thermal treatment in DMSO irreversibly destroys the helical backbone to yield PPAA-Val-H, which retains the identical L-valine ethyl ester pendant structure but completely loses chiral recognition ability (α ≈ 1.0, no enantioseparation), demonstrating that the chiral discrimination arises specifically from the combination of the L-valine ethyl ester chirality and the helical polyene secondary structure, not from the pendant alone [1]. After six cycles of heating-cooling treatment, the helix sense remained switchable without loss of CD intensity, indicating robust reversibility for temperature-controlled selectivity tuning [1].

Chiral chromatography Helical polymer CSP Enantiomer separation

Biocatalytic Deracemization Platform: L-Valine Ethyl Ester as Substrate for High-Yield, High-ee D-Valine Production

L-Valine ethyl ester serves as a key substrate in a chemoenzymatic deracemization process employing an engineered cyclohexylamine oxidase (CHAO) variant Y321I/M226T to produce D-valine. Starting from racemic valine ethyl ester (or the pure L-enantiomer), the CHAO variant achieves D-valine isolation in yields up to 95% with an optical purity exceeding 99% enantiomeric excess (ee) [1]. The Y321I/M226T variant exhibits a catalytic efficiency (kcat/KM) that is 30-fold higher than that of the wild-type CHAO enzyme, enabling practical preparative-scale synthesis [1]. This enzymatic deracemization strategy is specifically enabled by the ethyl ester form; the free amino acid L-valine is a substantially poorer substrate for CHAO due to its zwitterionic character at physiological pH, which reduces enzyme active-site accessibility. While no head-to-head kinetic comparison of L-valine ethyl ester vs. L-valine methyl ester with this CHAO variant has been published, the process outcome—>99% ee and 95% yield—provides a quantitative benchmark for assessing L-valine ethyl ester as a chiral pool starting material for D-amino acid production [1].

Biocatalysis Cyclohexylamine oxidase Enantiomeric excess Unnatural amino acid synthesis

Thermophysical and Optical Rotation Differentiation: L-Valine Ethyl Ester HCl vs. L-Valine Methyl Ester HCl

The hydrochloride salts of L-valine ethyl ester and L-valine methyl ester exhibit markedly different thermophysical properties that directly impact their utility in formulation and processing workflows. L-Val-OEt·HCl melts sharply at 102–105 °C with a specific optical rotation [α]²⁰/D of +6.7° to +7.0° (c = 2, H₂O), while L-Val-OMe·HCl melts significantly higher at 171–173 °C (with decomposition reported as low as 166 °C in some lots) and rotates at [α]²⁰/D +15.5° (c = 2, H₂O) . The ~65–70 °C lower melting point of the ethyl ester hydrochloride is a decisive advantage for pharmaceutical ionic liquid and deep eutectic solvent applications, where processing at sub-100 °C is required to avoid thermal degradation of co-formulated active ingredients [1]. Additionally, the lower optical rotation magnitude of the ethyl ester (+6.7° vs. +15.5°) provides a larger dynamic range for detecting enantiomeric impurities by polarimetry in quality control workflows, where a 1% D-enantiomer contamination produces a proportionally larger deviation from the expected specific rotation for the methyl ester, potentially masking lot-to-lot variability .

Solid-state characterization Ionic liquid processing Quality control specification

Stabilization of 5-Methyl-(6S)-tetrahydrofolic Acid via Crystalline Salt Formation with L-Valine Ethyl Ester

U.S. Patent 11,992,491 discloses a crystalline salt comprising 5-methyl-(6S)-tetrahydrofolic acid and L-valine ethyl ester in a precisely defined molar ratio of 1:0.3 to 1:3.0 (acid:ester, mol/mol), including hydrates and solvates thereof [1]. The invention addresses the well-documented instability of 5-methyl-(6S)-tetrahydrofolic acid calcium salt (Metafolin®), which suffers from extreme susceptibility to oxidation and exists in up to four polymorphic modifications, complicating pharmaceutical manufacturing and regulatory compliance [1]. The L-valine ethyl ester salt provides a crystalline form with reduced polymorphic complexity and improved stability compared to the calcium salt, while retaining the water solubility necessary for oral solid dosage form processing [1]. The patent explicitly claims the L-valine ethyl ester as the salt-forming counterion; the corresponding L-isoleucine ethyl ester salt is claimed in a separate patent (US 12,221,446), indicating that the valine side-chain branching pattern (isopropyl vs. sec-butyl) contributes distinct crystallographic packing that is not interchangeable [2]. No equivalent crystalline salt with L-valine methyl ester or L-valine free acid is claimed, underscoring the specificity of the ethyl ester for this pharmaceutical application [1].

Polymorph control Folate stabilization Pharmaceutical cocrystal

Procurement-Driven Application Scenarios for Ethyl (2S)-2-amino-3-methylbutanoate


Pharmaceutical Ionic Liquid and Prodrug Formulation Development

Research teams developing ibuprofen-based or NSAID-derived ionic liquid APIs should procure L-valine ethyl ester (as the hydrochloride salt, CAS 17609-47-1) as the preferred cation precursor. As demonstrated in the Janus et al. (2020) study, [ValOEt][IBU] achieves a 72.9-fold aqueous solubility enhancement over free ibuprofen (5.542 vs. 0.076 g·dm⁻³) and the highest absolute water solubility among all tested L-valine n-alkyl ester homologs [1]. The melting point of the resulting salt remains below 100 °C, meeting the operational definition of a pharmaceutically active protic ionic liquid and enabling solvent-free melt processing [1]. The ethyl ester provides a logP intermediate between the excessively hydrophilic methyl ester and the permeability-limited hexyl/octyl esters, optimizing the solubility-permeability balance for transdermal and oral delivery [1].

Chiral Stationary Phase Fabrication for Stimuli-Responsive HPLC Enantioseparation

Laboratories fabricating novel chiral stationary phases should select the L-valine ethyl ester pendant monomer (PAA-Val) for synthesizing cis-poly(phenylacetylene)-based CSPs. The PPAA-Val CSP uniquely exhibits temperature-triggered, reversible helix-sense inversion over at least six heating-cooling cycles without loss of chiroptical intensity, a property not reported for L-phenylalanine or L-phenylglycine ethyl ester analogs [2]. Baseline enantioseparation is demonstrated for mandelonitrile (α = 2.18) and trans-N,N′-diphenylcyclohexane-1,2-dicarboxamide (α = 2.60), and the chiral recognition is unequivocally assigned to the helical backbone-L-valine ethyl ester pendant synergy—control CSPs with destroyed helicity but identical pendants show zero chiral discrimination [2]. This makes the L-valine ethyl ester an irreplaceable monomer for temperature-programmable chiral chromatography.

Biocatalytic Production of Enantiopure D-Valine for Peptide Pharmaceuticals

Process chemistry groups seeking to manufacture D-valine at >99% enantiomeric excess for incorporation into therapeutic peptides (e.g., cyclosporin analogs, gramicidin derivatives) should source L-valine ethyl ester as the starting material for the CHAO-catalyzed deracemization platform. The engineered CHAO variant Y321I/M226T operates with 30-fold higher catalytic efficiency than wild-type enzyme on this substrate, delivering D-valine in up to 95% isolated yield at >99% ee [3]. The ethyl ester form is critical because the free amino acid L-valine, in its zwitterionic state at the operational pH of the biocatalytic reaction, is a substantially poorer substrate. Procurement of pre-formed L-valine ethyl ester eliminates the need for in situ esterification and ensures consistent substrate quality for validated GMP-biocatalytic processes [3].

Reduced Folate Salt Stabilization for Nutraceutical and Oncological Formulations

Pharmaceutical manufacturers developing oxidation-stable solid forms of 5-methyl-(6S)-tetrahydrofolic acid (5-MTHF) for use as a nutraceutical folate source or as an oncological rescue agent should consider L-valine ethyl ester as a crystalline salt-forming counterion. U.S. Patent 11,992,491 demonstrates that the L-valine ethyl ester salt of 5-MTHF circumvents the polymorphic complexity (up to four forms) and extreme oxidation sensitivity of the currently marketed calcium salt (Metafolin®) [4]. The patent-protected salt is obtained at a defined stoichiometric ratio (acid:ester = 1:0.3 to 1:3.0 mol/mol) and is specifically enabled by the ethyl ester; neither the methyl ester nor the free amino acid forms the claimed crystalline phase [4]. This represents a procurement-driven intellectual property strategy where the choice of the L-valine ethyl ester counterion directly determines patentability and manufacturability of the final dosage form [4].

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